3-Chloro-4-fluorophenyl-(3-thienyl)methanol 3-Chloro-4-fluorophenyl-(3-thienyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473665
InChI: InChI=1S/C11H8ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
SMILES: C1=CC(=C(C=C1C(C2=CSC=C2)O)Cl)F
Molecular Formula: C11H8ClFOS
Molecular Weight: 242.70 g/mol

3-Chloro-4-fluorophenyl-(3-thienyl)methanol

CAS No.:

Cat. No.: VC13473665

Molecular Formula: C11H8ClFOS

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-fluorophenyl-(3-thienyl)methanol -

Specification

Molecular Formula C11H8ClFOS
Molecular Weight 242.70 g/mol
IUPAC Name (3-chloro-4-fluorophenyl)-thiophen-3-ylmethanol
Standard InChI InChI=1S/C11H8ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Standard InChI Key NGJJNTSOXIOMDD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(C2=CSC=C2)O)Cl)F
Canonical SMILES C1=CC(=C(C=C1C(C2=CSC=C2)O)Cl)F

Introduction

3-Chloro-4-fluorophenyl-(3-thienyl)methanol is an organic compound characterized by a chlorinated and fluorinated phenyl ring attached to a thienyl group through a methanol moiety. Its molecular formula is C11H8ClFOS, with a molecular weight of 242.70 g/mol . This compound is of interest in various fields of research due to its unique structural features, which contribute to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of 3-Chloro-4-fluorophenyl-(3-thienyl)methanol typically involves several key steps, including halogenation and cyclization reactions under controlled conditions. Industrial production often employs catalysts to enhance efficiency and yield. While specific synthesis protocols for this compound are not widely detailed, similar compounds are synthesized using methods that involve the formation of the thienyl group and subsequent attachment to the chlorinated and fluorinated phenyl ring.

Potential Applications

3-Chloro-4-fluorophenyl-(3-thienyl)methanol has potential applications in various fields, particularly in pharmaceutical research. Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Although specific interaction studies are sparse, compounds with similar structures have been investigated for their binding affinities and mechanisms of action against various enzymes and receptors.

Related Compounds

Several compounds share structural similarities with 3-Chloro-4-fluorophenyl-(3-thienyl)methanol, including:

Compound NameUnique Features
3-Chloro-4-fluorophenylmethanolLacks thienyl group; simpler structure
5-Methyl-2-thienylmethanolContains methyl substitution on the thienyl group
4-Fluorophenyl-(5-methyl-2-thienyl)methanolSimilar thienyl structure but different halogenation

These compounds can serve as useful references for understanding the chemical and biological properties of 3-Chloro-4-fluorophenyl-(3-thienyl)methanol.

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